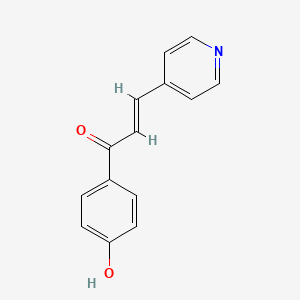

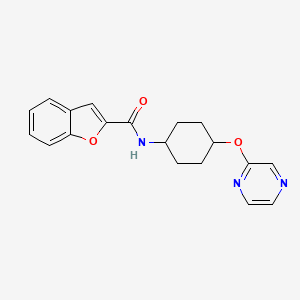

(E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one” is a compound that belongs to the class of chalcone derivatives . Chalcones are known for their wide range of bioactivities, including antibacterial, antiviral, insecticidal, anticancer, antifungal, antiproliferative, and antioxidant properties .

Synthesis Analysis

The synthesis of this compound involves the condensation of 4-hydroxyacetophenone with various substitutions of formaldehyde, 4-chlorobenzaldehyde, 4-methylbenzaldehyde, benzaldehyde, 4-nitrobenzaldehyde, and 2-pyridylaldehyde . The synthesis route is performed in an ice bath under alkali conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H NMR, 13C NMR, and HRMS . The 1H NMR spectra of this compound appear two distinct absorption peaks at nearly 8.16 and 7.64 ppm, which contribute to the CO–CH and CO–C=CH, respectively .Wissenschaftliche Forschungsanwendungen

The compound you’re referring to is a type of chalcone, a class of organic compounds. Chalcones and their derivatives are known for their diverse range of applications in scientific research. Below are six unique applications, each detailed under its own heading:

Anticancer Activity

Chalcones have been studied for their potential as anticancer agents. They can serve as precursors for the synthesis of molecules with anticancer properties and are involved in the development of new protocols for asymmetric Diels–Alder reactions, reflecting their versatility in cancer research .

Anti-Inflammatory Properties

Some chalcone derivatives have shown effectiveness as inhibitors of inflammatory enzymes such as cyclooxygenase (COX) and lipooxygenase (LOX), as well as interleukins (IL) and prostaglandins, which play a role in the inflammatory process .

Antifungal Activities

Chalcones can exhibit antifungal activities against various fungal species, including Microsporum gypseum. This makes them valuable in the development of new antifungal treatments .

Antitubercular Effects

Research has also explored the use of chalcone derivatives in combating tuberculosis. The synthesis and characterization of chalcones for antitubercular activities is an area of active investigation .

Antiproliferative Activities

Chalcones are being studied for their antiproliferative effects, which could be beneficial in preventing the spread of certain diseases by inhibiting cell growth .

Antimicrobial Activity

The modification of chalcone structures by adding substituent groups can enhance their antimicrobial potency, reduce toxicity, and broaden their pharmacological action. This highlights their potential health benefits, particularly in antimicrobial applications .

Each application mentioned above represents a significant field of research where chalcone derivatives, including the compound you’re interested in, may have impactful uses.

MDPI - Anticancer Activity of Chalcones and Its Derivatives MDPI - Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives Academia.edu - Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives MDPI - Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives

Eigenschaften

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-pyridin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13-4-2-12(3-5-13)14(17)6-1-11-7-9-15-10-8-11/h1-10,16H/b6-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQUTIKQLLGYQB-LZCJLJQNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

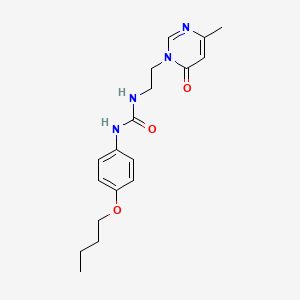

![N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2953542.png)

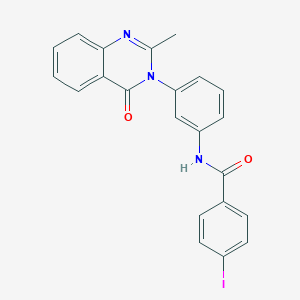

![2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid](/img/structure/B2953543.png)

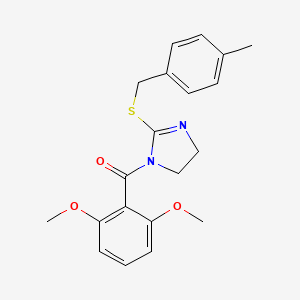

![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2953555.png)

![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)